2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
Overview
Description
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromomethyl group attached to a dioxane ring, which is further connected to an isoindoline-1,3-dione moiety
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the dopamine receptor D2, modulating its activity . The compound binds to the receptor, influencing the receptor’s ability to interact with dopamine, a neurotransmitter. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially altering the physiological response.
Biochemical Pathways
The interaction of this compound with the dopamine receptor D2 affects various biochemical pathways. These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement . The downstream effects of these pathways can lead to changes in behavior and physiological responses.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopamine receptor D2 activity. By interacting with this receptor, the compound can influence a variety of physiological responses, including motor control and reward mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules that may interact with the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Green chemistry principles are often employed to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the dioxane ring and bromomethyl group.
N-Bromosuccinimide (NBS): A reagent used for bromination reactions, structurally related due to the
Properties
IUPAC Name |
2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVHYKVNQHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-54-3 | |
Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.